Ethyl 4-hydroxypyrrolidine-2-carboxylate
Overview
Description
Ethyl 4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-hydroxypyrrolidine-2-carboxylate and its derivatives are primarily involved in chemical synthesis processes. For instance, derivatives like ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates are prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, showcasing their role in creating highly functionalized products (Ge et al., 2006). Similarly, ethyl 3-oxopyrazolidine-4-carboxylates are formed in reactions with hydrazine hydrate and αβ-unsaturated diesters, though their utility is limited due to the occurrence of other reactions (O'callaghan, 1972).
Applications in Medicinal Chemistry
These compounds also have implications in medicinal chemistry. For instance, optically active isomers of 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-hydroxypyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid, derived from this compound, demonstrate significant antibacterial activity, suggesting their potential in developing new antibiotics (Uno et al., 1987). Additionally, N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid are evaluated as potential inhibitors of GABA transport proteins, indicating their relevance in neuroscience research (Zhao et al., 2005).
Synthesis of Antibacterial Agents
Further, these compounds are instrumental in synthesizing new antibacterial agents. For example, compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, derived from this compound, show promising antibacterial activities, contributing to the development of novel antimicrobial drugs (Egawa et al., 1984).
Solid Phase Peptide Synthesis
In the field of peptide synthesis, a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, developed for solid phase peptide synthesis, exhibits high coupling efficiency and aids in the synthesis of complex peptides (Robertson et al., 1999).
Catalysis and Molecular Structures
This compound derivatives also demonstrate catalytic activity in asymmetric reactions, further underlining their importance in organic synthesis (Borodina et al., 2021). Additionally, the crystal and molecular structure studies of compounds derived from this compound reveal their potential in forming stable crystal structures suitable for various chemical applications (Kaur et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-hydroxypyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQESARJMGVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329775 | |
Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079350-28-9 | |
Record name | ethyl 4-hydroxypyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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